1-(1-adamantyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine
Description
1-(1-Adamantyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine is a complex organic compound characterized by the presence of an adamantyl group, a piperazine ring, and a thienyl sulfonyl moiety
Properties
IUPAC Name |
1-(1-adamantyl)-4-(5-chlorothiophen-2-yl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O2S2/c19-16-1-2-17(24-16)25(22,23)21-5-3-20(4-6-21)18-10-13-7-14(11-18)9-15(8-13)12-18/h1-2,13-15H,3-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIKAFGCEJNGPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C23CC4CC(C2)CC(C4)C3)S(=O)(=O)C5=CC=C(S5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1-adamantyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Adamantyl Intermediate: The adamantyl group can be introduced through the reaction of adamantane with a suitable halogenating agent, such as bromine or chlorine, to form 1-adamantyl halide.
Synthesis of the Piperazine Derivative: The piperazine ring is then functionalized with the adamantyl group through nucleophilic substitution, resulting in 1-(1-adamantyl)piperazine.
Introduction of the Thienyl Sulfonyl Group: The final step involves the sulfonylation of the piperazine derivative with 5-chloro-2-thienyl sulfonyl chloride under basic conditions to yield the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-(1-Adamantyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.
Scientific Research Applications
1-(1-Adamantyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It may be used in the development of new materials with unique physical and chemical properties.
Mechanism of Action
The mechanism of action of 1-(1-adamantyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric bulk, which can influence binding affinity and selectivity. The sulfonyl group may participate in hydrogen bonding or electrostatic interactions, while the piperazine ring can enhance solubility and bioavailability.
Comparison with Similar Compounds
1-(1-Adamantyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine can be compared with other compounds that have similar structural features:
1-(1-Adamantyl)piperazine: Lacks the thienyl sulfonyl group, resulting in different chemical and biological properties.
4-[(5-Chloro-2-thienyl)sulfonyl]piperazine: Lacks the adamantyl group, which affects its steric and electronic characteristics.
1-(1-Adamantyl)-4-sulfonylpiperazine:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
